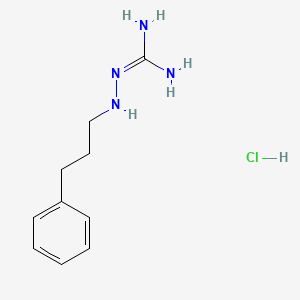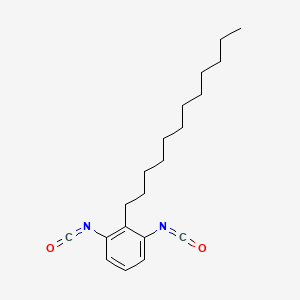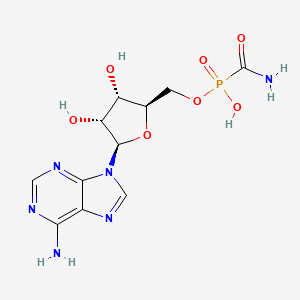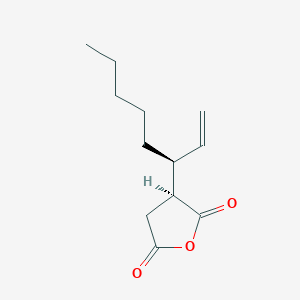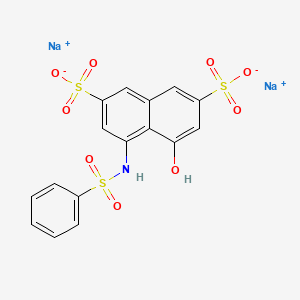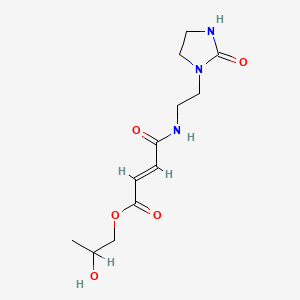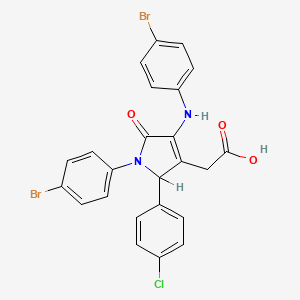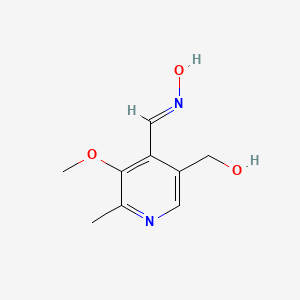
Pyridoxal methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridoxal methyloxime is a derivative of pyridoxal, which is one of the active forms of vitamin B6 Pyridoxal itself plays a crucial role in various biochemical processes, including amino acid metabolism and neurotransmitter synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridoxal methyloxime can be synthesized through the quaternization of pyridoxal oxime with substituted phenacyl bromides using microwave heating. This method is efficient and eco-friendly, providing good to excellent yields in very short reaction times . The reaction can be performed both in solvent (acetone) and under solvent-free conditions.
Industrial Production Methods: The industrial production of this compound involves the use of oxazole derivatives and dienophiles. The process typically includes a diene condensation stage followed by the formation of pyridine bases, which are then transformed into pyridoxal derivatives . This method is scalable and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Pyridoxal methyloxime undergoes various chemical reactions, including:
Oxidation: Involves the conversion of this compound to its corresponding oxime derivatives.
Reduction: Can be reduced to form different pyridoxal derivatives.
Substitution: Reacts with various reagents to form substituted oxime derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the use of phenacyl bromides and microwave heating for efficient synthesis.
Major Products: The major products formed from these reactions include various pyridoxal oxime derivatives, which have significant pharmacological and industrial applications.
Scientific Research Applications
Pyridoxal methyloxime has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Plays a role in the study of enzyme mechanisms and metabolic pathways involving vitamin B6 derivatives.
Industry: Utilized in the production of vitamin B6 supplements and as a component in various industrial processes.
Mechanism of Action
Pyridoxal methyloxime exerts its effects through its conversion to pyridoxal 5’-phosphate, the active form of vitamin B6. Pyridoxal 5’-phosphate acts as a coenzyme in numerous enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and glycogen breakdown . The compound interacts with various molecular targets, including enzymes involved in these metabolic pathways, facilitating their catalytic activity.
Comparison with Similar Compounds
Pyridoxine: Another form of vitamin B6, commonly used in vitamin supplements.
Pyridoxamine: A derivative of vitamin B6 with similar biochemical roles.
Pyridoxal: The aldehyde form of vitamin B6, which is converted to pyridoxal 5’-phosphate in the body.
Uniqueness: Pyridoxal methyloxime is unique due to its specific chemical structure, which allows it to undergo various chemical reactions efficiently Its ability to act as an intermediate in the synthesis of pharmacologically active compounds sets it apart from other vitamin B6 derivatives
Properties
CAS No. |
26323-27-3 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
[4-[(E)-hydroxyiminomethyl]-5-methoxy-6-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C9H12N2O3/c1-6-9(14-2)8(4-11-13)7(5-12)3-10-6/h3-4,12-13H,5H2,1-2H3/b11-4+ |
InChI Key |
OMTYOHICHRMINQ-NYYWCZLTSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1OC)/C=N/O)CO |
Canonical SMILES |
CC1=NC=C(C(=C1OC)C=NO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile](/img/structure/B12695336.png)

